(E)-5-Tetradecene is an organic compound with the molecular formula and a molecular weight of 196.3721 g/mol. It is classified as an alkene, specifically a long-chain unsaturated hydrocarbon, due to the presence of a double bond between the fifth and sixth carbon atoms in its linear structure. The compound is also known by various names, including (5E)-5-tetradecene and trans-5-tetradecene. Its chemical structure can be represented as follows:
(E)-5-Tetradecene is notable for its stereochemistry, with the "E" designation indicating that the highest priority groups on either side of the double bond are on opposite sides, which influences its physical and chemical properties.
(E)-5-Tetradecene itself likely doesn't have a specific biological mechanism of action. However, its chemical properties, particularly the presence of the double bond, allow it to participate in various reactions depending on the context. For instance, during polymerization, it can react with similar molecules to form long chains, a property potentially useful in material science research.
Several methods exist for synthesizing (E)-5-tetradecene:
(E)-5-Tetradecene has several important applications:
Interaction studies involving (E)-5-tetradecene primarily focus on its role as a ligand in homogeneous catalysis. Its ability to coordinate with metal centers enhances catalytic processes, particularly in organic transformations where selectivity and efficiency are crucial. Additionally, studies exploring its pheromonal properties indicate potential interactions with specific receptors in insects.
(E)-5-Tetradecene shares similarities with other long-chain alkenes but exhibits unique properties due to its specific structure. Below is a comparison with similar compounds:
| Compound Name | Molecular Formula | Characteristics |
|---|---|---|
| (E)-5-Decene | C10H20 | Shorter chain length; used in similar applications |
| (Z)-5-Tetradecene | C14H28 | Isomeric form; different stereochemistry affects reactivity |
| Tetradecane | C14H30 | Saturated alkane; lacks double bond; different reactivity |
| (Z)-5-Decene | C10H20 | Isomeric form; shorter chain; different physical properties |
The uniqueness of (E)-5-tetradecene lies primarily in its specific geometric configuration and longer carbon chain length compared to its analogs like (E)-5-decene and tetradecane. This configuration influences both its chemical reactivity and potential applications in various fields.
(E)-5-Tetradecene is an unsaturated hydrocarbon belonging to the alkene family, characterized by the molecular formula C₁₄H₂₈ and a molecular weight of 196.3721 grams per mole [2] [3]. The compound features a linear fourteen-carbon chain with a carbon-carbon double bond positioned between the fifth and sixth carbon atoms . This double bond is the defining structural feature that distinguishes the compound from its saturated counterpart, tetradecane .
The molecular structure exhibits sp² hybridization at the carbon atoms involved in the double bond, resulting in a planar trigonal geometry with bond angles of approximately 120 degrees [9] [10]. The double bond consists of one sigma bond formed by the overlap of sp² hybrid orbitals and one pi bond formed by the lateral overlap of unhybridized p orbitals [10] [11]. This pi bond restricts rotation around the double bond, enabling the existence of geometric isomers [9] [11].
The IUPAC Standard InChI for (E)-5-tetradecene is InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h9,11H,3-8,10,12-14H2,1-2H3/b11-9+, with the corresponding InChIKey being SNIFAVVHRQZYGO-PKNBQFBNSA-N [2] [3]. The SMILES notation is represented as CCCCCCCC/C=C/CCCC, where the forward slash notation indicates the E stereochemistry [3] [4].
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₈ [2] [3] |
| Molecular Weight | 196.3721 g/mol [2] [3] |
| CAS Registry Number | 41446-66-6 [2] [3] |
| IUPAC Standard InChI | InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h9,11H,3-8,10,12-14H2,1-2H3/b11-9+ [2] |
| IUPAC Standard InChIKey | SNIFAVVHRQZYGO-PKNBQFBNSA-N [2] [3] |
| SMILES Notation | CCCCCCCC/C=C/CCCC [3] [4] |
The International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming alkenes [23] [24]. The systematic IUPAC name is (E)-tetradec-5-ene, which conveys several key structural features [3] [23]. The root name "tetradec" indicates the fourteen-carbon parent chain, while the suffix "-ene" designates the presence of a carbon-carbon double bond [23] [24].
The numeral "5" specifies the position of the double bond, indicating that it begins at the fifth carbon atom when counting from the end of the chain that gives the double bond the lowest possible number [23] [24]. According to IUPAC rules, the parent chain must be numbered from the end nearest the double bond to ensure the lowest possible numbering for the alkene functional group [23] [24].
The prefix "(E)-" denotes the stereochemical configuration of the double bond according to the Cahn-Ingold-Prelog priority rules [9] [27]. In this system, each substituent attached to the double-bonded carbons is assigned a priority based on atomic number and connectivity [9] [27]. When the two highest priority substituents are on opposite sides of the double bond, the configuration is designated as E (from the German word "entgegen," meaning opposite) [9] [10].
Alternative acceptable IUPAC nomenclature includes "5-Tetradecene, (E)-" and "(5E)-5-Tetradecene," both of which convey the same structural information [2] [3]. The positioning of the stereochemical descriptor may vary, but the fundamental naming principles remain consistent [23] [24].
| Naming System | Name |
|---|---|
| IUPAC Name | (E)-tetradec-5-ene [3] |
| Alternative IUPAC | 5-Tetradecene, (E)- [2] |
| Systematic Name | (5E)-5-Tetradecene [3] |
| Stereochemical Descriptor | E configuration (entgegen) [9] [10] |
Beyond the formal IUPAC nomenclature, (E)-5-tetradecene is known by several alternative naming conventions that reflect different approaches to chemical nomenclature [2] [4]. The most common alternative designation is "trans-5-Tetradecene," which employs the older cis-trans nomenclature system [2] [4]. This terminology predates the E/Z system and describes the geometric relationship of substituents around the double bond [9] [14].
In the trans nomenclature, the term indicates that the hydrogen atoms attached to the double-bonded carbons are on opposite sides of the double bond [11] [14]. While this system is adequate for simple alkenes with identical substituents, the E/Z system provides a more comprehensive and unambiguous method for describing stereochemistry [9] [10].
Other alternative names include "E-Tetradec-5-ene" and various trade or commercial designations used in industrial applications [2] [4]. The compound may also be referenced by its Chemical Abstracts Service registry number 41446-66-6, which provides a unique identifier independent of naming conventions [2] [3].
The multiplicity of naming systems reflects the historical development of chemical nomenclature and the ongoing evolution of standardization efforts [23] [28]. While IUPAC nomenclature is preferred in scientific literature, alternative names persist in various contexts, particularly in commercial and industrial applications [4] .
The stereochemical properties of (E)-5-tetradecene are fundamentally determined by the restricted rotation around the carbon-carbon double bond [9] [10]. This restriction arises from the pi bond component of the double bond, which would be disrupted by rotation [10] [11]. Consequently, the molecule exists in a fixed geometric configuration that significantly influences its physical and chemical properties [20] [30].
The E configuration specifically indicates that the highest priority substituents on each carbon of the double bond are positioned on opposite sides [9] [27]. In the case of (E)-5-tetradecene, the priority assignment follows the Cahn-Ingold-Prelog rules, where the longer carbon chains receive higher priority than shorter ones or hydrogen atoms [9] [27].
This stereochemical arrangement affects several molecular properties, including dipole moment, intermolecular interactions, and reactivity patterns [20] [30]. The E isomer typically exhibits different physical properties compared to its Z counterpart, including variations in melting point, boiling point, and molecular packing efficiency [20] [31].
The stereochemical stability of (E)-5-tetradecene under normal conditions is high due to the substantial energy barrier required for cis-trans isomerization [20] [30]. Conversion between E and Z forms typically requires either high-energy conditions such as elevated temperature or photochemical activation [6] [20].
Physical property measurements reveal that (E)-5-tetradecene has a density of 0.8±0.1 grams per cubic centimeter, a boiling point of 251.6±7.0 degrees Celsius at 760 millimeters of mercury, and a refractive index of 1.442 [17] [34]. These values reflect the influence of the molecular geometry and intermolecular forces characteristic of the E configuration [30] [31].
| Property | Value |
|---|---|
| Density | 0.8±0.1 g/cm³ [17] |
| Boiling Point | 251.6±7.0 °C at 760 mmHg [17] |
| Flash Point | 100.3±9.1 °C [17] |
| Refractive Index | 1.442 [17] |
| Vapour Pressure (25°C) | 0.0±0.2 mmHg [17] |
| LogP | 7.68 [17] |
The structural comparison between (E)-5-tetradecene and its geometric isomer (Z)-5-tetradecene reveals the significant impact of stereochemistry on molecular properties [15] [16]. Both compounds share identical molecular formulas (C₁₄H₂₈) and molecular weights (196.3721 grams per mole) but differ fundamentally in their three-dimensional arrangements [15] [16].
The primary distinction lies in the orientation of substituents around the double bond [15] [16]. While (E)-5-tetradecene has the highest priority substituents on opposite sides of the double bond, (Z)-5-tetradecene has these groups positioned on the same side [15] [16]. This difference is reflected in their respective CAS registry numbers: 41446-66-6 for the E isomer and 41446-62-2 for the Z isomer [15] [16].
The IUPAC Standard InChIKey values also differ between the isomers, with (E)-5-tetradecene having SNIFAVVHRQZYGO-PKNBQFBNSA-N and (Z)-5-tetradecene having SNIFAVVHRQZYGO-LUAWRHEFSA-N [15] [16]. These unique identifiers reflect the different stereochemical configurations and enable unambiguous identification of each isomer [15] [16].
Structural analysis reveals that the Z isomer generally exhibits different physical properties due to its molecular geometry [20] [31]. The cis arrangement typically results in less efficient molecular packing, which can affect properties such as melting point and intermolecular interactions [20] [31]. Studies indicate that cis isomers generally have lower melting points than their trans counterparts due to reduced symmetry and packing efficiency [31] [36].
The stereochemical differences also influence the compounds' chemical reactivity and biological activity profiles [20] . The spatial arrangement of functional groups affects how the molecules interact with other chemical species, potentially leading to different reaction pathways or selectivities [20] .
| Property | (E)-5-Tetradecene | (Z)-5-Tetradecene |
|---|---|---|
| CAS Number | 41446-66-6 [2] | 41446-62-2 [16] |
| Configuration | E (trans) [2] | Z (cis) [15] |
| IUPAC Name | (E)-tetradec-5-ene [3] | (Z)-tetradec-5-ene [15] |
| Common Name | trans-5-Tetradecene [2] | cis-5-Tetradecene [15] |
| Molecular Weight | 196.3721 g/mol [2] | 196.3721 g/mol [15] |
| InChIKey | SNIFAVVHRQZYGO-PKNBQFBNSA-N [2] | SNIFAVVHRQZYGO-LUAWRHEFSA-N [16] |
| Stereochemical Arrangement | Substituents on opposite sides [9] | Substituents on same side [15] |